molecular formula C23H20N4O B12591682 Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- CAS No. 647854-37-3

Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl-

Cat. No.: B12591682
CAS No.: 647854-37-3
M. Wt: 368.4 g/mol
InChI Key: LDUYCJLBCSAEIW-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a pyrazinyl group

Preparation Methods

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 9-anthracenylcarbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with pyrazine under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazinyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- involves its interaction with specific molecular targets. The anthracenylcarbonyl group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pyrazinyl group can interact with enzymes and receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- can be compared with other anthracene-based derivatives, such as:

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene
  • 9,10-bis(phenylethynyl)anthracene These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties. Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is unique due to the presence of both the piperazine and pyrazinyl groups, which confer distinct reactivity and potential applications.

Properties

CAS No.

647854-37-3

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

anthracen-9-yl-(4-pyrazin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H20N4O/c28-23(27-13-11-26(12-14-27)21-16-24-9-10-25-21)22-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)22/h1-10,15-16H,11-14H2

InChI Key

LDUYCJLBCSAEIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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